molecular formula C10H7N3O2 B8773312 5-methyl-1H,6H,7H,8H-pyrrolo[2,3-g]indazole-7,8-dione

5-methyl-1H,6H,7H,8H-pyrrolo[2,3-g]indazole-7,8-dione

Cat. No. B8773312
M. Wt: 201.18 g/mol
InChI Key: UNJOVLULWROYRP-UHFFFAOYSA-N
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Patent
US08598078B2

Procedure details

To a solution of 5-methyl-1,6-dihydro-pyrrolo[2,3-g]indazole-7,8-dione (23 g, 114.3 mmol) in 4N aqueous sodium hydroxide solution (160 ml) at ambient temperature, was added dropwise 30% aqueous hydrogen peroxide solution (27 ml) maintaining the temperature <30° C. with external cooling. The resulting reaction mixture was stirred at ambient temperature for 2 hours. According to TLC, the reaction was complete after 2 hours. The pH was adjusted to pH 3.5 by addition of concentrated hydrochloric acid. The resulting brown suspension was filtered and the filtercake washed with cold water and dried in vacuo at 50° C. to afford the desired product as brown solid. LC/MS: 192 (M+H)+.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[C:9]3[C:13](=[O:14])C(=O)[NH:11][C:10]=13)[NH:7][N:6]=[CH:5]2.[OH:16]O.Cl>[OH-].[Na+]>[NH2:11][C:10]1[C:9]([C:13]([OH:14])=[O:16])=[C:8]2[C:4]([CH:5]=[N:6][NH:7]2)=[CH:3][C:2]=1[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
CC=1C=C2C=NNC2=C2C1NC(C2=O)=O
Name
Quantity
27 mL
Type
reactant
Smiles
OO
Name
Quantity
160 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature <30° C. with external cooling
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
WAIT
Type
WAIT
Details
the reaction was complete after 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting brown suspension was filtered
WASH
Type
WASH
Details
the filtercake washed with cold water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C=C2C=NNC2=C1C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.